molecular formula C9H16N2O B2878053 3-(butoxymethyl)-1-methyl-1H-pyrazole CAS No. 1855949-62-0

3-(butoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2878053
CAS No.: 1855949-62-0
M. Wt: 168.24
InChI Key: KLALQTUNOMQAJG-UHFFFAOYSA-N
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Description

3-(Butoxymethyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C₁₂H₂₄N₂O It belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the reaction of 1-methyl-1H-pyrazole with butyl halides in the presence of a palladium catalyst and a suitable ligand.

  • Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable leaving group on the pyrazole ring with a butoxymethyl group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions are common, where different functional groups can replace the butoxymethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Derivatives with different alkyl, alkoxy, or amino groups.

Scientific Research Applications

3-(Butoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and as a potential inhibitor of certain enzymes.

  • Medicine: It has shown potential as a therapeutic agent in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(butoxymethyl)-1-methyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole: A simpler pyrazole derivative without the butoxymethyl group.

  • 3-(Methoxymethyl)-1-methyl-1H-pyrazole: Similar structure with a methoxymethyl group instead of butoxymethyl.

  • 3-(Ethoxymethyl)-1-methyl-1H-pyrazole: Another analog with an ethoxymethyl group.

Uniqueness: 3-(Butoxymethyl)-1-methyl-1H-pyrazole is unique due to its larger butoxymethyl group, which can impart different chemical and biological properties compared to its smaller analogs. This can lead to variations in reactivity, solubility, and biological activity.

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Properties

IUPAC Name

3-(butoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-4-7-12-8-9-5-6-11(2)10-9/h5-6H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLALQTUNOMQAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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